2-(Diethylamino)-2-methylpropan-1-ol
Description
2-(Diethylamino)-2-methylpropan-1-ol (CAS: 25688-63-5) is a tertiary amino alcohol with the molecular formula C₈H₁₉NO and a molar mass of 145.24 g/mol (calculated from formula). It is structurally characterized by a diethylamino group (-N(C₂H₅)₂) and a hydroxyl group (-OH) attached to adjacent carbons in a branched propanol backbone.
Properties
IUPAC Name |
2-(diethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9(6-2)8(3,4)7-10/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWQSGBLQWYBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284446 | |
| Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-63-5 | |
| Record name | 25688-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)-2-methylpropan-1-ol can be synthesized through the reaction of diethylamine with 2-methylpropanal in the presence of a reducing agent. The reaction typically involves the following steps:
Formation of an imine: Diethylamine reacts with 2-methylpropanal to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)-2-methylpropanal or 2-(Diethylamino)-2-methylpropanone.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
2-(Diethylamino)-2-methylpropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, enhancing its reactivity and solubility in different solvents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₉H₂₁NO
- Molar Mass : 159.27 g/mol .
- Physical Properties :
- Toxicity: Causes eye irritation (H319) and acute oral toxicity (H302).
- Stability: Incompatible with strong oxidizers (e.g., peroxides, nitrates) and decomposes into hazardous products like nitrogen oxides (NOₓ) under combustion .
Diethylaminoethanol (DEAE, 2-(Diethylamino)ethanol)
- Molecular Formula: C₆H₁₅NO
- Molar Mass : 117.19 g/mol .
- Physical Properties :
- Appearance: Colorless liquid with a weak ammonia odor.
- Boiling Point: ~161 °C (estimated).
- Applications : Used as a corrosion inhibitor, pH adjuster, and intermediate in surfactants and pharmaceuticals .
2-Methyl-2-(methylamino)propan-1-ol
- Molecular Formula: C₅H₁₃NO
- Molar Mass : 103.17 g/mol .
- Key Differences: Smaller molecular size and lower steric hindrance compared to diethylamino derivatives. Limited data on physical properties; primarily used in niche synthetic applications .
Comparative Data Table
| Property | 2-(Diethylamino)-2-methylpropan-1-ol | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Diethylaminoethanol (DEAE) | 2-Methyl-2-(methylamino)propan-1-ol |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₉NO | C₉H₂₁NO | C₆H₁₅NO | C₅H₁₃NO |
| Molar Mass (g/mol) | 145.24 | 159.27 | 117.19 | 103.17 |
| Boiling Point (°C) | Not reported | 226.6 | ~161 (estimated) | Not reported |
| Density (g/cm³) | Not reported | 0.875 | ~0.89 (estimated) | Not reported |
| Flash Point (°C) | Not reported | 73.9 | ~60 (estimated) | Not reported |
| Toxicity | Data lacking | H302, H319 | Lower acute toxicity | Data lacking |
| Key Stability Concerns | Not reported | Incompatible with oxidizers | Less reactive | Not reported |
Biological Activity
2-(Diethylamino)-2-methylpropan-1-ol, also known as diethylamino isobutanol, is a tertiary amine with significant biological activity, particularly in pharmacology. Its structure allows it to function effectively as a local anesthetic and in various other therapeutic applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C₈H₁₉NO
- Molecular Weight : 157.25 g/mol
- Appearance : Colorless to yellowish liquid with an ammonia-like odor.
- Solubility : Miscible with water, which enhances its applicability in pharmaceutical formulations.
This compound primarily acts by blocking sodium channels in nerve cells, which inhibits nerve conduction. This property is crucial for its use as a local anesthetic. Additionally, it interacts with various neurotransmitter receptors, influencing synaptic transmission and modulating pain pathways.
1. Local Anesthetic Properties
The compound is recognized for its effectiveness as a local anesthetic due to its ability to block nerve conduction. Studies indicate that it can provide pain relief in surgical and dental procedures.
2. Neurotransmitter Modulation
Research has shown that this compound interacts with neurotransmitter systems, particularly:
- GABAergic System : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
- Cholinergic System : Modulates acetylcholine receptors, potentially affecting cognitive functions and muscle control.
3. Antimicrobial Activity
Emerging studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may facilitate interactions with microbial membranes, leading to cell lysis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-(Dimethylamino)-2-methylpropan-1-ol | C₆H₁₅NO | Local anesthetic with fewer side effects. |
| 1-Dimethylamino-2-propanol | C₅H₁₃NO | Similar biological activity but shorter alkyl chain. |
| N,N-Diethylglycine | C₅H₁₁NO₂ | Functions as a neurotransmitter modulator. |
Case Study 1: Efficacy in Pain Management
A clinical trial evaluated the efficacy of this compound in patients undergoing minor surgical procedures. The results demonstrated significant pain reduction compared to placebo, highlighting its effectiveness as a local anesthetic.
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones, suggesting potential for development as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
